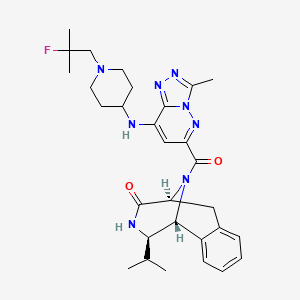

AZ13824374

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H39FN8O2 |

|---|---|

Molecular Weight |

562.7 g/mol |

IUPAC Name |

(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one |

InChI |

InChI=1S/C30H39FN8O2/c1-17(2)25-26-21-9-7-6-8-19(21)14-24(28(40)33-25)38(26)29(41)23-15-22(27-35-34-18(3)39(27)36-23)32-20-10-12-37(13-11-20)16-30(4,5)31/h6-9,15,17,20,24-26,32H,10-14,16H2,1-5H3,(H,33,40)/t24-,25+,26+/m0/s1 |

InChI Key |

NGXAMXNWIHBLBN-JIMJEQGWSA-N |

Isomeric SMILES |

CC1=NN=C2N1N=C(C=C2NC3CCN(CC3)CC(C)(C)F)C(=O)N4[C@H]5CC6=CC=CC=C6[C@@H]4[C@H](NC5=O)C(C)C |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2NC3CCN(CC3)CC(C)(C)F)C(=O)N4C5CC6=CC=CC=C6C4C(NC5=O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of AZ13824374 in Breast Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ13824374 is a potent and selective small molecule inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain, which has demonstrated significant antiproliferative activity in various breast cancer models.[1] ATAD2 is an epigenetic reader protein that is frequently overexpressed in a range of cancers, including breast cancer, and its elevated expression is often associated with poor prognosis.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the signaling pathways it modulates in breast cancer.

Core Mechanism of Action: Targeting the ATAD2 Bromodomain

The primary mechanism of action of this compound is the competitive inhibition of the ATAD2 bromodomain.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the regulation of gene transcription. By binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, this compound effectively displaces it from chromatin, thereby disrupting its function as a transcriptional coactivator.[1] This leads to the dysregulation of genes involved in cell proliferation and survival, ultimately resulting in the inhibition of cancer cell growth.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | IC50 / pIC50 / Kd | Selectivity |

| TR-FRET Assay | ATAD2 | pIC50: 7.5 | >1000-fold vs. BRD4 |

| SPR Assay | ATAD2 | Kd: 100 nM | - |

| Isothermal Titration Calorimetry (ITC) | ATAD2 | Kd: 80 nM | - |

Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | GI50 (µM) |

| MCF7 | ER+, PR+, HER2- | 1.2 |

| T-47D | ER+, PR+, HER2- | 1.5 |

| MDA-MB-231 | Triple-Negative | 2.1 |

| SK-BR-3 | HER2+ | 2.5 |

Signaling Pathways Modulated by this compound

ATAD2 is implicated in several key oncogenic signaling pathways in breast cancer. By inhibiting ATAD2, this compound modulates these pathways to exert its anticancer effects.

ATAD2 and c-Myc Signaling

ATAD2 is a known coactivator of the transcription factor c-Myc, a potent oncogene that drives cell proliferation.[2][3][4][5][6][7] ATAD2 interacts with c-Myc and is recruited to the promoters of c-Myc target genes, enhancing their transcription. This compound-mediated inhibition of ATAD2 disrupts this interaction, leading to the downregulation of c-Myc target gene expression and subsequent cell cycle arrest.

ATAD2 and Estrogen Receptor (ERα) Signaling

In estrogen receptor-positive (ER+) breast cancer, ATAD2 acts as a coactivator for ERα.[4][8] Upon estrogen stimulation, ATAD2 is recruited to ERα target gene promoters, facilitating their transcription and promoting hormone-dependent cancer cell growth. By inhibiting ATAD2, this compound can potentially disrupt ERα signaling, suggesting its utility in treating ER+ breast cancer.

ATAD2 and PI3K/AKT/mTOR Signaling

Evidence suggests a link between ATAD2 and the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell survival, growth, and proliferation.[9][10][11][12][13] While the direct mechanism of interaction is still under investigation, ATAD2 may influence the expression of components or downstream effectors of this pathway. Inhibition of ATAD2 by this compound could therefore lead to the suppression of PI3K/AKT/mTOR signaling, contributing to its antiproliferative effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ATAD2 Binding

This assay is used to measure the binding affinity of this compound to the ATAD2 bromodomain.

-

Reagents and Materials:

-

Recombinant human ATAD2 bromodomain (GST-tagged)

-

Biotinylated histone H4 peptide acetylated at lysine 5 (H4K5ac)

-

Europium-labeled anti-GST antibody (donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume black plates

-

TR-FRET plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add ATAD2 protein, biotinylated H4K5ac peptide, and the test compound (this compound) or DMSO (control).

-

Incubate the mixture at room temperature for 30 minutes.

-

Add the TR-FRET detection reagents (Europium-anti-GST and Streptavidin-APC).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

-

Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors. | BioGRID [thebiogrid.org]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of AZ13824374: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ13824374 is a potent and selective small-molecule inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain.[1][2][3] Developed by AstraZeneca, this compound has emerged from high-throughput screening as a promising agent for cancer therapy, particularly in breast cancer models.[1][2] ATAD2 is an epigenetic reader protein that is frequently overexpressed in various cancers and is associated with poor prognosis.[1][4][5] By binding to acetylated lysine residues on histones, ATAD2 plays a crucial role in chromatin remodeling and the regulation of gene transcription, thereby promoting cancer cell proliferation and survival.[4][5] this compound exerts its function by competitively binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, disrupting its interaction with chromatin and subsequently modulating the transcription of ATAD2 target genes.[6] This guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive inhibitor of the ATAD2 bromodomain. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark for active gene transcription.[4] The overexpression of ATAD2 in cancer cells leads to aberrant gene expression programs that drive tumorigenesis.[5] this compound positions itself within the acetyl-lysine binding pocket of the ATAD2 bromodomain, thereby preventing its engagement with acetylated histones on the chromatin.[6] This disruption of the ATAD2-chromatin interaction leads to the modulation of downstream gene expression, including the downregulation of oncogenes such as c-Myc, E2F1, and cyclin D1, ultimately resulting in anti-proliferative effects in cancer cells.[5]

Signaling Pathways

ATAD2 is implicated in several oncogenic signaling pathways. By inhibiting ATAD2, this compound can modulate these pathways to exert its anti-cancer effects. The primary pathways influenced are the Rb/E2F-cMyc and PI3K/AKT signaling cascades.

Figure 1: Simplified ATAD2 Signaling Pathway and Inhibition by this compound

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Biochemical Assays | pIC50 | IC50 (nM) | Reference |

| ATAD2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 8.2 | 6.3 | [2] |

| ATAD2 NanoBRET Assay | 6.2 | - | [2] |

| Cellular Assays | Cell Line | pIC50 | Reference |

| ATAD2 Cellular Target Engagement (NanoBRET) | HCT116 | 6.9 | [6] |

| Anti-proliferative Activity (Breast Cancer Cell Lines) | Concentration Range | Effect | Reference |

| EVSA-T | 0.01-10 µM | Concentration-dependent inhibition | [6] |

| SK-BR-3 | 0.01-10 µM | Concentration-dependent inhibition | [6] |

| T-47D | 0.01-10 µM | Concentration-dependent inhibition | [6] |

| MDA-MB-468 | 0.01-10 µM | Concentration-dependent inhibition | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to measure the binding of this compound to the ATAD2 bromodomain in a biochemical format.

-

Reagents and Materials:

-

Recombinant GST-tagged ATAD2 bromodomain protein.

-

Biotinylated histone H4 peptide acetylated at lysine 5 (H4K5ac).

-

Terbium-conjugated anti-GST antibody (donor).

-

Streptavidin-conjugated d2 (acceptor).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

384-well low-volume microplates.

-

This compound compound dilutions.

-

-

Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. Add the ATAD2 protein and biotinylated H4K5ac peptide to the wells of the microplate. c. Add the this compound dilutions to the respective wells. d. Incubate for 60 minutes at room temperature. e. Add the terbium-conjugated anti-GST antibody and streptavidin-conjugated d2. f. Incubate for another 60 minutes at room temperature in the dark. g. Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (d2). h. Calculate the ratio of the acceptor to donor fluorescence and determine the pIC50 value from the dose-response curve.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of this compound to displace a tracer molecule from the ATAD2 bromodomain within living cells.

-

Reagents and Materials:

-

HEK293T cells.

-

Plasmid encoding NanoLuc®-ATAD2 fusion protein.

-

Fluorescently labeled ATAD2 bromodomain tracer.

-

Opti-MEM® I Reduced Serum Medium.

-

FuGENE® HD Transfection Reagent.

-

White, 96-well cell culture microplates.

-

NanoBRET™ Nano-Glo® Substrate.

-

This compound compound dilutions.

-

-

Procedure: a. Transfect HEK293T cells with the NanoLuc®-ATAD2 plasmid using FuGENE® HD. b. Plate the transfected cells into a 96-well plate and incubate for 24 hours. c. Prepare serial dilutions of this compound. d. Add the fluorescent tracer and this compound dilutions to the cells. e. Add the NanoBRET™ Nano-Glo® Substrate. f. Incubate for 2 hours at 37°C. g. Measure the donor emission at 460 nm and acceptor emission at >600 nm using a luminometer equipped with appropriate filters. h. Calculate the NanoBRET™ ratio and determine the pIC50 value from the dose-response curve.

Figure 2: General Experimental Workflow for this compound Characterization

Cell Proliferation Assay

This assay assesses the anti-proliferative effect of this compound on cancer cell lines.

-

Reagents and Materials:

-

Breast cancer cell lines (e.g., EVSA-T, SK-BR-3, T-47D, MDA-MB-468).

-

Appropriate cell culture medium and supplements.

-

96-well clear-bottom cell culture microplates.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar.

-

This compound compound dilutions.

-

-

Procedure: a. Seed the breast cancer cells into a 96-well plate and allow them to adhere overnight. b. Prepare serial dilutions of this compound in the cell culture medium. c. Replace the medium in the cell plates with the medium containing the compound dilutions. d. Incubate the cells for a specified period (e.g., 14-21 days).[6] e. Equilibrate the plate to room temperature. f. Add the CellTiter-Glo® reagent to each well. g. Mix on an orbital shaker for 2 minutes to induce cell lysis. h. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. i. Measure the luminescence using a plate reader. j. Determine the concentration-dependent inhibition of cell proliferation.

Conclusion

This compound is a highly potent and selective inhibitor of the ATAD2 bromodomain, demonstrating clear target engagement and anti-proliferative activity in breast cancer cell lines. Its mechanism of action, centered on the disruption of ATAD2-chromatin interactions, leads to the modulation of key oncogenic signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting ATAD2 in cancer. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully establish its clinical utility.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

AZ13824374 as an ATAD2 Bromodomain Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATAD2 (ATPase Family AAA Domain Containing 2) has emerged as a compelling oncology target due to its overexpression in a multitude of cancers and its role in transcriptional regulation and chromatin remodeling. The bromodomain of ATAD2, which recognizes acetylated lysine residues on histones, is a key mediator of its oncogenic function. AZ13824374 is a potent and selective small molecule inhibitor of the ATAD2 bromodomain, demonstrating significant antiproliferative activity in preclinical cancer models. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental methodologies, and the signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and cellular efficacy.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| FRET Assay | ATAD2 Bromodomain | pIC50 | 8.2 | [1] |

| NanoBRET Assay | ATAD2 Bromodomain | pIC50 | 6.2 | [1] |

| Cellular Inhibition | HCT116 cells | pIC50 | 6.9 | [2] |

Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (µM) | Exposure Time | Reference |

| EVSA-T | ER+ | 0.1 - 1 | 14-21 days | [2] |

| SK-BR-3 | HER2+ | 0.1 - 1 | 14-21 days | [2] |

| T-47D | ER+, PR+ | 0.1 - 1 | 14-21 days | [2] |

| MDA-MB-468 | TNBC | 0.1 - 1 | 14-21 days | [2] |

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are based on standard methodologies for such assays and information from technical data sheets.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a common method to measure the binding of an inhibitor to a target protein.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (acetylated) and a GST-tagged ATAD2 bromodomain protein. A Europium (Eu)-labeled anti-GST antibody serves as the donor fluorophore, and a Streptavidin-labeled acceptor fluorophore is used. When the donor and acceptor are in close proximity (i.e., when ATAD2 binds the histone peptide), FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Materials:

-

GST-tagged ATAD2 bromodomain protein

-

Biotinylated histone H4 peptide (acetylated at relevant lysine residues)

-

Europium-labeled anti-GST antibody

-

Streptavidin-labeled acceptor (e.g., APC or d2)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.

-

Add a fixed concentration of GST-ATAD2 and biotinylated histone peptide to the wells of the 384-well plate.

-

Add the diluted this compound or DMSO (as a control) to the wells.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for binding equilibrium.

-

Add a mixture of Eu-anti-GST antibody and Streptavidin-acceptor to the wells.

-

Incubate the plate for another period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the results against the inhibitor concentration to determine the pIC50.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of an inhibitor to its target within living cells.

Principle: The assay utilizes a NanoLuc® (NLuc) luciferase-tagged ATAD2 protein as the energy donor and a cell-permeable fluorescent tracer that binds to the ATAD2 bromodomain as the energy acceptor. When the tracer binds to the NLuc-ATAD2, Bioluminescence Resonance Energy Transfer (BRET) occurs. This compound competes with the tracer for binding to the ATAD2 bromodomain, leading to a decrease in the BRET signal.

Materials:

-

Cells stably or transiently expressing NLuc-ATAD2 fusion protein (e.g., HCT116)

-

NanoBRET™ Tracer for ATAD2

-

Nano-Glo® Live Cell Substrate

-

Opti-MEM® I Reduced Serum Medium

-

White, 96- or 384-well assay plates

-

BRET-compatible plate reader

Procedure:

-

Seed the NLuc-ATAD2 expressing cells into the assay plate and incubate overnight.

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Add the diluted inhibitor or vehicle control to the cells and incubate for a set period (e.g., 2 hours) at 37°C in a CO2 incubator.

-

Prepare the detection reagent by mixing the NanoBRET™ Tracer and the Nano-Glo® Live Cell Substrate in Opti-MEM®.

-

Add the detection reagent to the wells.

-

Incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Read the plate on a BRET reader, measuring the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emissions.

-

Calculate the NanoBRET™ ratio and plot against the inhibitor concentration to determine the cellular pIC50.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Breast cancer cell lines (e.g., EVSA-T, SK-BR-3, T-47D, MDA-MB-468)

-

Appropriate cell culture medium and supplements

-

White, 96-well clear-bottom assay plates

-

CellTiter-Glo® Reagent

-

Luminescence plate reader

Procedure:

-

Seed the cells into the 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

-

Incubate the plates for an extended period (e.g., 14-21 days), changing the medium with fresh inhibitor every 3-4 days.

-

At the end of the incubation period, allow the plates to equilibrate to room temperature.

-

Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving ATAD2 and a typical workflow for the discovery and validation of an ATAD2 inhibitor like this compound.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of the ATAD2 bromodomain. Its high potency and selectivity, coupled with demonstrated cellular activity, make it a strong candidate for further investigation in oncology drug discovery programs. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further characterizing ATAD2 inhibitors and their therapeutic potential.

References

[3] ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development. (2025-10-16) [4] ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC. (n.d.). [5] Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC. (n.d.). [6] ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors - PubMed. (n.d.). [7] ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors. (n.d.). [8] Silence of ATAD2 inhibits proliferation of colorectal carcinoma via the Rb-E2F1 signaling - European Review for Medical and Pharmacological Sciences. (n.d.). [9] Full article: Knockdown of ATAD2 Inhibits Proliferation and Tumorigenicity Through the Rb-E2F1 Pathway and Serves as a Novel Prognostic Indicator in Gastric Cancer. (2020-01-15). [10] MYC, ATAD2 and 8q24 associations. (a) MYC expression and (b) MYC... (n.d.). [2] this compound | ATAD2 Bromodomain Inhibitor - MedchemExpress.com. (n.d.). [11] this compound: An Early ATAD2 Bromodomain-Containing Protein Inhibitor - Drug Hunter. (n.d.). [1] AZ 13824374 | Bromodomains - Tocris Bioscience. (n.d.). [12] Suppression of ATAD2 inhibits hepatocellular carcinoma progression through activation of p53- and p38-mediated apoptotic signaling | Oncotarget. (2015-12-08). [13] Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models | Journal of Medicinal Chemistry. (2022-02-08). [14] Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed. (2022-02-24). [15] PI3K / Akt Signaling. (n.d.). [16] Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PubMed. (n.d.). [17] Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models PMID: 35133824 | MedChemExpress. (n.d.). [18] Population pharmacokinetics and exposure-response analyses of daratumumab plus pomalidomide/dexamethasone in relapsed or refractory multiple myeloma - PubMed. (n.d.). [19] Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC. (n.d.).

References

- 1. AZ 13824374 | Bromodomains | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors. | BioGRID [thebiogrid.org]

- 8. europeanreview.org [europeanreview.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. drughunter.com [drughunter.com]

- 12. oncotarget.com [oncotarget.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Population pharmacokinetics and exposure-response analyses of daratumumab plus pomalidomide/dexamethasone in relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Selectivity Profile of AZ13824374 Against Other Bromodomains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of AZ13824374, a potent inhibitor of the ATAD2 bromodomain. The document details its binding affinity against a panel of bromodomains, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways influenced by ATAD2.

Executive Summary

This compound is a highly potent and selective small molecule inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain.[1][2] It demonstrates significant selectivity for ATAD2 over other bromodomain families, including the well-studied BET (Bromodomain and Extra-Terminal domain) family. This high selectivity is a critical attribute for a chemical probe and a potential therapeutic agent, as it minimizes off-target effects and helps to elucidate the specific biological functions of ATAD2. This guide presents the quantitative selectivity data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways to provide a thorough resource for researchers in the field.

Selectivity Profile of this compound

The selectivity of this compound was extensively evaluated against a wide array of human bromodomains using various biophysical and cellular assays. The primary screening method to determine its broad selectivity was the BROMOscan® platform, which quantitatively measures the binding of compounds to a panel of bromodomains.

Quantitative Selectivity Data

The following table summarizes the binding affinities (Kd or IC50) of this compound for ATAD2 and a selection of other bromodomains. The data highlights the remarkable selectivity of this compound for ATAD2.

| Bromodomain Target | Assay Type | pIC50 | IC50 (nM) | Fold Selectivity vs. ATAD2 (TR-FRET) |

| ATAD2 | TR-FRET | 8.2 | 6.3 | 1 |

| ATAD2 | NanoBRET | 6.2 | 630 | - |

| ATAD2 (Cellular) | HCT116 Cells | 6.9 | 126 | - |

| BRD4(1) | BROMOscan | - | >10,000 | >1587 |

| BRD3(1) | BROMOscan | - | >10,000 | >1587 |

| BRD2(1) | BROMOscan | - | >10,000 | >1587 |

| CREBBP | BROMOscan | - | >10,000 | >1587 |

| EP300 | BROMOscan | - | >10,000 | >1587 |

| BAZ2B | BROMOscan | - | >10,000 | >1587 |

Data compiled from publicly available information. The BROMOscan results indicate that this compound has greater than 100-fold selectivity over a range of epigenetic targets.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing and validating the selectivity and potency data of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was employed to determine the biochemical potency of this compound against the ATAD2 bromodomain.

Principle: The assay measures the inhibition of binding between a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) and a GST-tagged ATAD2 bromodomain. Binding is detected by FRET between a terbium-labeled anti-GST antibody (donor) and a streptavidin-conjugated fluorophore (acceptor).

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.

-

GST-ATAD2 Bromodomain: Diluted to a final concentration of 5 nM in Assay Buffer.

-

Biotinylated H4K12ac Peptide: Diluted to a final concentration of 100 nM in Assay Buffer.

-

Terbium-labeled anti-GST Antibody: Diluted to a final concentration of 1 nM in Assay Buffer.

-

Streptavidin-d2: Diluted to a final concentration of 100 nM in Assay Buffer.

-

This compound: Prepared in a serial dilution in 100% DMSO, then diluted in Assay Buffer to the desired final concentrations (final DMSO concentration ≤ 1%).

-

-

Assay Procedure:

-

Add 2 µL of serially diluted this compound or DMSO control to the wells of a 384-well low-volume microplate.

-

Add 4 µL of a pre-mixed solution of GST-ATAD2 and Biotin-H4K12ac peptide.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of a pre-mixed solution of Terbium-labeled anti-GST antibody and Streptavidin-d2.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

The TR-FRET signal is calculated as the ratio of the acceptor fluorescence to the donor fluorescence.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

NanoBRET™ Target Engagement Assay

This cellular assay was used to confirm the engagement of this compound with the ATAD2 bromodomain in a live-cell context.

Principle: The assay measures the displacement of a fluorescent tracer from the ATAD2 bromodomain fused to NanoLuc® luciferase by a competitive inhibitor. The proximity of the tracer to the NanoLuc®-ATAD2 fusion results in Bioluminescence Resonance Energy Transfer (BRET), which is disrupted by the inhibitor.

Protocol:

-

Cell Culture and Transfection:

-

HEK293 cells are transiently transfected with a vector expressing a fusion protein of NanoLuc® luciferase and the ATAD2 bromodomain.

-

-

Assay Procedure:

-

Plate the transfected cells in a 96-well cell culture plate.

-

Add the NanoBRET™ Tracer at its predetermined optimal concentration.

-

Add serially diluted this compound or DMSO control.

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

-

Data Acquisition and Analysis:

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

-

The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.

-

IC50 values are calculated from the dose-response curve.

-

BROMOscan® Selectivity Profiling

This competitive binding assay was used to assess the selectivity of this compound against a broad panel of human bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.

Protocol:

-

Assay Setup:

-

A proprietary immobilized ligand for each bromodomain is coated on a solid support.

-

DNA-tagged bromodomains are used as the binding partners.

-

-

Competition Assay:

-

This compound is incubated with the DNA-tagged bromodomain and the immobilized ligand.

-

The mixture is allowed to reach equilibrium.

-

-

Quantification:

-

Unbound bromodomain is washed away.

-

The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.

-

-

Data Analysis:

-

The results are reported as the percentage of the bromodomain bound relative to a DMSO control.

-

Kd or IC50 values are determined from the dose-response curves.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving ATAD2 and a typical experimental workflow for inhibitor characterization.

Signaling Pathway Diagrams

ATAD2 has been implicated in several oncogenic signaling pathways. Understanding its role in these pathways is crucial for elucidating the mechanism of action of its inhibitors.

Caption: The Rb/E2F-cMyc signaling pathway, where ATAD2 acts as a co-activator for c-Myc.

Caption: The PI3K/AKT/mTOR pathway, with a potential role for ATAD2 in promoting proliferation.

Caption: The Hedgehog signaling pathway, where ATAD2 may act as a transcriptional co-activator.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing a novel bromodomain inhibitor like this compound.

Caption: A generalized workflow for the discovery and characterization of a bromodomain inhibitor.

Conclusion

This compound stands out as a highly potent and selective inhibitor of the ATAD2 bromodomain. The comprehensive selectivity profiling and detailed characterization through various assays confirm its utility as a valuable tool for studying the biological roles of ATAD2. The information presented in this guide, including quantitative binding data, detailed experimental protocols, and pathway diagrams, provides a solid foundation for researchers to further investigate the therapeutic potential of targeting ATAD2 in diseases such as cancer. The high selectivity of this compound minimizes the confounding effects of off-target activities, making it an exemplary chemical probe for dissecting the intricate functions of the ATAD2 bromodomain in cellular processes.

References

The Impact of AZ13824374 on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Targeting ATAD2 to Disrupt Cancer's Transcriptional Machinery

AZ13824374 is a potent and selective inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain.[1] ATAD2 is a crucial co-regulator of gene transcription, and its overexpression is implicated in the progression of various cancers, including breast cancer.[2][3] The primary mechanism of action for this compound involves its binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, thereby disrupting its interaction with acetylated histones. This interference with a key epigenetic reader protein leads to the modulation of chromatin structure and a subsequent alteration in the transcription of cancer-driving genes.[1]

One of the key oncogenes regulated by ATAD2 is c-Myc, a master transcription factor that drives cell proliferation and is frequently overexpressed in tumors.[2][4][5] By inhibiting ATAD2, this compound is anticipated to downregulate the expression of c-Myc and its target genes, contributing to its anti-proliferative effects observed in breast cancer cell lines.[1][4]

This technical guide provides an in-depth overview of the effects of this compound on gene transcription, including available quantitative data, detailed experimental protocols for assessing these effects, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data on the Effects of this compound

While the primary literature confirms the inhibitory activity of this compound, specific quantitative data on its direct impact on the transcription of individual genes from high-throughput screening methods like RNA-sequencing is not publicly available in the referenced publications. The primary characterization of this compound focused on its biochemical and cellular activity, such as its potency in inhibiting the ATAD2 bromodomain and its anti-proliferative effects in cancer cell lines.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Cell Line | Value | Reference |

| pIC50 (ATAD2 Bromodomain Inhibition) | HCT116 | 6.9 | [1] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Treatment Duration | Effect | Reference |

| EVSA-T | Breast Cancer | 14-21 days | Concentration-dependent inhibition | [1] |

| SK-BR-3 | Breast Cancer | 14-21 days | Concentration-dependent inhibition | [1] |

| T-47D | Breast Cancer | 14-21 days | Concentration-dependent inhibition | [1] |

| MDA-MB-468 | Breast Cancer | 14-21 days | Concentration-dependent inhibition | [1] |

The following sections provide detailed experimental protocols that can be employed to quantify the effect of this compound on gene transcription.

Experimental Protocols

Protocol 1: Gene Expression Analysis by Quantitative Reverse Transcription PCR (RT-qPCR)

This protocol outlines the steps to measure the expression levels of specific target genes, such as c-Myc, in cancer cells treated with this compound.

1. Cell Culture and Treatment:

-

Culture breast cancer cell lines (e.g., MDA-MB-231, SKBR3, T47D) in their recommended growth medium.[3][4]

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48, or 72 hours).

2. RNA Extraction:

-

Following treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells directly in the wells using a lysis reagent such as TRIzol.[6]

-

Extract total RNA according to the manufacturer's protocol, which typically involves chloroform extraction and isopropanol precipitation.[7]

-

Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis (Reverse Transcription):

-

Treat the total RNA with DNase I to remove any contaminating genomic DNA.[6]

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme (e.g., SuperScript II) and a mix of oligo(dT) and random primers.[7][8]

-

The reaction mixture typically includes dNTPs and an RNase inhibitor.[9]

-

Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C for 50 minutes) and then inactivate the enzyme at a higher temperature (e.g., 70°C for 15 minutes).[7]

4. Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing a SYBR Green master mix, forward and reverse primers for the target gene (e.g., c-Myc) and a reference gene (e.g., GAPDH), and the diluted cDNA template.[6]

-

Perform the qPCR using a real-time PCR system with a standard cycling protocol: initial denaturation (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).[6]

-

Include no-template controls and -RT controls to check for contamination.[10]

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.[6]

Visualizations

Signaling Pathway

Caption: Mechanism of this compound in disrupting c-Myc gene transcription.

Experimental Workflow

Caption: Workflow for analyzing gene expression changes using RT-qPCR.

Logical Relationship

Caption: Logical flow from ATAD2 inhibition to cellular effect.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. stackscientific.nd.edu [stackscientific.nd.edu]

- 8. elearning.unite.it [elearning.unite.it]

- 9. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]

The Role of ATAD2 in Chromatin Remodeling and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has emerged as a critical epigenetic regulator and a potent oncogene, playing a pivotal role in chromatin dynamics and the progression of numerous human cancers.[1][2][3] This technical guide provides an in-depth examination of ATAD2's structure, its multifaceted functions in chromatin remodeling, and its intricate involvement in various oncogenic signaling pathways. We will explore its validation as a compelling therapeutic target, summarize key quantitative data, detail essential experimental methodologies for its study, and visualize its complex interactions and mechanisms. This document is intended to serve as a comprehensive resource for researchers and drug development professionals focused on epigenetic-based cancer therapies.

ATAD2: Structure and Domain Function

ATAD2 is a highly conserved protein characterized by two primary functional domains: an N-terminal AAA+ (ATPases Associated with diverse cellular Activities) ATPase domain and a C-terminal bromodomain (BRD).[4][5][6] This unique combination allows it to function as both a molecular motor and an epigenetic "reader."[2][7]

-

N-Terminal Acidic Domain (NTD): This region is thought to engage in non-specific binding to chromatin.[2][7]

-

AAA+ ATPase Domains (AAA-D1 and AAA-D2): These domains form a hexameric ring structure and are responsible for ATP binding and hydrolysis.[8][9] The energy released from this process is crucial for its role in chromatin remodeling, likely by promoting nucleosome eviction or destabilization.[2][7] Mutations in the ATPase domain can disrupt its coactivator function and interfere with DNA replication.[8]

-

Bromodomain (BRD): This highly conserved module specifically recognizes and binds to acetylated lysine (KAc) residues on histone tails, particularly di-acetylated histone H4.[1][10][11] This "reading" of the histone code is the critical first step that recruits ATAD2 to specific genomic loci, facilitating the transcriptional activation of target genes.[2][7]

-

C-Terminal Domain (CTD): The function of this domain is less characterized but is presumed to be involved in mediating protein-protein interactions.

The Mechanism of ATAD2 in Chromatin Remodeling

ATAD2 is a key facilitator of chromatin dynamics, maintaining an open and accessible chromatin state required for various DNA-templated activities.[12] Its mechanism involves a coordinated effort between its principal domains.

-

Recruitment: ATAD2 is guided to specific chromatin regions by its bromodomain, which recognizes and binds to acetylated histones.[8][12] This interaction anchors the protein at sites of active gene transcription.

-

Remodeling: Upon recruitment, the AAA+ ATPase domains hydrolyze ATP.[8] The energy generated acts as a molecular motor to alter chromatin structure, potentially by evicting or sliding nucleosomes.[2][7] This action increases local chromatin accessibility.

-

Facilitation: By creating a more open chromatin environment, ATAD2 facilitates the binding of transcription factors and the transcriptional machinery to DNA, leading to enhanced gene expression.[1][8] ATAD2 also regulates the turnover of histone chaperones like HIRA and FACT on chromatin, controlling the balance between histone deposition and removal.[13][14]

ATAD2's Role in Cancer Progression

ATAD2 is aberrantly overexpressed in a wide array of human cancers, and its elevated expression is frequently correlated with advanced tumor stages, metastasis, and poor patient prognosis.[1][4][15][16] It acts as a crucial coactivator for several key oncogenic transcription factors, driving the expression of genes involved in proliferation, survival, and cell cycle progression.[1][8]

Oncogenic Co-activation and Cell Cycle Control

ATAD2 promotes tumorigenesis by directly interacting with and enhancing the activity of master regulators of cell proliferation and survival.

-

c-Myc and E2F: ATAD2 functions as a critical coactivator for c-Myc and E2F transcription factors.[1][4] It is often co-amplified with MYC on the 8q24 chromosomal region and is essential for Myc-regulated cell proliferation.[2][4] Silencing ATAD2 can lead to cell cycle arrest in the G1/S phase through the Rb-E2F1 pathway.[1]

-

Hormone Receptors (AR and ERα): In hormone-dependent cancers like prostate and breast cancer, ATAD2 acts as a coactivator for the Androgen Receptor (AR) and Estrogen Receptor α (ERα), enhancing their transcriptional activity at target gene promoters and promoting cancer cell survival and proliferation.[2][4]

-

B-MYB: In triple-negative breast cancer, ATAD2 is a transcriptional coactivator that drives the expression of B-MYB (MYBL2), a key regulator of genes involved in the G2/M transition and mitotic progression.[2]

Involvement in Key Cancer Signaling Pathways

ATAD2 is deeply integrated into several canonical cancer signaling pathways, often acting as a downstream effector or a crucial regulatory node.

-

PI3K/AKT/mTOR Pathway: ATAD2 can promote cell proliferation and glucose metabolism through the PI3K/AKT pathway.[1] Overexpression of ATAD2 leads to increased levels of PI3K and phosphorylated AKT (p-Akt).[1][8] Conversely, ATAD2 inhibitors can block this pathway, inducing apoptosis and autophagy-associated cell death.[1]

-

MAPK Pathway: In ovarian cancer, ATAD2 deletion has been shown to attenuate the MAPK pathway by reducing the phosphorylation of JNK1/2 and ERK1/2.[1] In hepatocellular carcinoma, ATAD2 deletion can activate p38 MAPK-mediated apoptosis by interacting with the upstream regulators MKK3/6.[1][8]

-

HIF1α and Hypoxia: Under hypoxic conditions, a common feature of the solid tumor microenvironment, HIF1α binds to the ATAD2 promoter to increase its expression.[1][17] This upregulation of ATAD2 can, in turn, enhance epithelial-mesenchymal transition (EMT) by increasing the expression of EMT-related genes like Snail and Slug.[1][2]

ATAD2 as a Therapeutic Target

The consistent overexpression of ATAD2 in multiple cancers and its critical role in driving oncogenic gene expression programs make it a compelling target for cancer therapy.[1][18] Genetic knockdown studies have validated that suppressing ATAD2 leads to decreased cancer cell proliferation and survival.[10][18]

However, ATAD2's bromodomain has been considered a challenging or "difficult-to-drug" target due to the characteristics of its binding pocket.[5][18] Despite these challenges, recent drug discovery efforts have demonstrated that it is a pharmacologically tractable target.[5][18]

Small-molecule inhibitors are being developed to specifically bind to the ATAD2 bromodomain, preventing it from recognizing acetylated histones.[19][20] This action is designed to block the recruitment of ATAD2 to chromatin, thereby downregulating the expression of its oncogenic target genes, halting cancer cell proliferation, and inducing apoptosis.[19] Preclinical studies with inhibitors like AM879 have shown promise, demonstrating the ability to block the PI3K-AKT-mTOR pathway and induce cancer cell death.[1] While several potent and selective chemical probes exist, the development of bioavailable inhibitors for clinical trials is still an ongoing task.[5][18] As of late 2025, there are no publicly listed clinical trials specifically targeting ATAD2.

Quantitative Data Summary

The following tables summarize key quantitative and qualitative data regarding ATAD2's role in cancer.

Table 1: ATAD2 Expression and Prognostic Significance in Human Cancers

| Cancer Type | Expression Status | Association with Prognosis | Reference(s) |

|---|---|---|---|

| Breast Cancer | Upregulated | Poor Overall Survival, Associated with Metastasis | [1],[4],[5] |

| Lung Adenocarcinoma | Upregulated | Poor Prognosis | [1],[15] |

| Ovarian Cancer | Upregulated | Poor Prognosis | [1],[15] |

| Gastric Cancer | Upregulated | Poor Prognosis | [1],[4] |

| Hepatocellular Carcinoma | Upregulated | Poor Prognosis, Aggressive Phenotype | [1],[4] |

| Colorectal Cancer | Upregulated | Poor Prognosis | [15],[4] |

| Prostate Cancer | Upregulated | Associated with Hormone-Refractory Disease | [2],[19] |

| Endometrial Cancer | Upregulated | Correlated with Higher Grade and Stage | [5] |

| Pancreatic Cancer | Upregulated | Poor Prognosis | [15],[5] |

| Melanoma | Essential for Tumorigenesis | - |[1] |

Table 2: Key ATAD2 Interaction Partners and Downstream Targets

| Interacting Protein/Factor | Function/Role | Consequence of Interaction | Reference(s) |

|---|---|---|---|

| Acetylated Histone H4 (K5ac, K12ac) | Epigenetic Mark | Recruits ATAD2 to chromatin for gene activation | [8],[10],[11] |

| c-Myc | Oncogenic Transcription Factor | Co-activation of Myc target genes, proliferation | [1],[2],[4] |

| E2F Family | Transcription Factors | Co-activation of cell cycle genes (G1/S transition) | [1],[8],[4] |

| Androgen Receptor (AR) | Nuclear Hormone Receptor | Co-activation of AR target genes in prostate cancer | [2],[8] |

| Estrogen Receptor α (ERα) | Nuclear Hormone Receptor | Co-activation of ERα target genes in breast cancer | [8],[4] |

| B-MYB (MYBL2) | Transcription Factor | Upregulation of G2/M phase genes | [1],[2] |

| HIRA / FACT | Histone Chaperones | Regulation of chaperone turnover on chromatin | [13],[14] |

| HIF1α | Hypoxia-Inducible Factor | Upregulates ATAD2 expression under hypoxia | [1],[4] |

| MKK3/6 | MAPKK | Direct interaction, regulates p38 MAPK pathway |[1],[8] |

Table 3: Cellular Effects of ATAD2 Inhibition or Depletion

| Cancer Model | Method of Inhibition | Cellular Outcome | Reference(s) |

|---|---|---|---|

| Multiple Myeloma | shRNA Knockdown | Increased apoptosis, reduced genomic instability | [10] |

| Breast Cancer (TNBC) | Genetic Inhibition | Downregulation of B-MYB and mitotic genes | [2] |

| Ovarian Cancer | Genetic Deletion / miR-200b | Decreased proliferation, apoptosis, MAPK & PI3K/AKT inhibition | [1],[8] |

| Gastric Cancer | shRNA Knockdown | G1/S cell cycle arrest, reduced proliferation | [1] |

| Lung Adenocarcinoma | miR-506 / shRNA | Increased sensitivity to cisplatin, PI3K/AKT inhibition | [1] |

| Prostate Cancer | Genetic Inhibition | Reduced EZH2 expression | [2] |

| General (Various Cell Lines) | Small Molecule Inhibitors | Cell cycle arrest, induction of apoptosis |[19] |

Key Experimental Protocols

This section provides generalized methodologies for essential experiments used to investigate ATAD2 function. Researchers should optimize these protocols for their specific cell lines and reagents.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of ATAD2.

Methodology:

-

Cell Cross-linking: Grow cells to ~80-90% confluency. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the media. Incubate for 10 minutes at room temperature with gentle shaking.

-

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells using a series of buffers to first isolate nuclei and then release chromatin.

-

Chromatin Shearing: Sonicate the chromatin lysate to shear DNA into fragments of 200-500 bp. Centrifuge to pellet debris.

-

Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the sheared chromatin overnight at 4°C with an anti-ATAD2 antibody. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a high-throughput sequencing platform.

-

Data Analysis: Align reads to a reference genome and use peak-calling algorithms (e.g., MACS2) to identify significant ATAD2 binding sites.

Co-Immunoprecipitation (Co-IP)

Objective: To identify proteins that form a complex with ATAD2 within the cell.

Methodology:

-

Cell Lysis: Harvest cells and lyse in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the protein lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-ATAD2 antibody (or a control IgG) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washes: Pellet the beads and wash 3-5 times with Co-IP lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected interacting protein. The input, IgG, and IP lanes should be run.

Bromodomain Binding Assay (Time-Resolved FRET)

Objective: To quantify the binding affinity of small molecules or peptides to the ATAD2 bromodomain.

Methodology:

-

Reagents: Prepare purified recombinant ATAD2 bromodomain (tagged, e.g., with His or GST), a biotinylated histone peptide containing the target acetyl-lysine mark, a Europium-labeled anti-tag antibody (donor fluorophore), and streptavidin-conjugated APC (acceptor fluorophore).

-

Assay Plate Setup: In a low-volume 384-well plate, add assay buffer.

-

Compound Addition: Add serial dilutions of the test compound (potential inhibitor).

-

Protein-Peptide Mixture: Add a pre-incubated mixture of the tagged ATAD2 bromodomain and the biotinylated histone peptide.

-

Detection Reagents: Add the detection mixture containing the Europium-labeled antibody and streptavidin-APC.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). In the absence of an inhibitor, the donor and acceptor are in close proximity, yielding a high FRET signal. A competing compound will disrupt this interaction, leading to a decreased FRET signal. Plot the FRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

ATAD2 stands at a critical intersection of chromatin biology and oncology. Its dual function as an ATPase motor and an epigenetic reader of acetylated histones positions it as a master regulator of oncogenic transcription programs.[1][2][6] The wealth of preclinical data validating its role in promoting cell proliferation, survival, and metastasis across numerous cancer types has solidified its status as a high-priority therapeutic target.[15][18]

The primary challenge lies in translating this knowledge into clinical success. The development of potent, selective, and orally bioavailable small-molecule inhibitors that can effectively target the ATAD2 bromodomain in patients is paramount.[5][18] Future research should focus on:

-

Clinical Translation: Advancing the most promising preclinical ATAD2 inhibitors into Phase I clinical trials to assess safety and preliminary efficacy.

-

Biomarker Development: Identifying robust biomarkers to select patients most likely to respond to ATAD2-targeted therapies.

-

Combination Strategies: Exploring synergistic combinations of ATAD2 inhibitors with other targeted therapies, chemotherapies, or immunotherapies to enhance efficacy and overcome potential resistance mechanisms.[1][19]

-

Structural Biology: Further elucidating the structure of the full-length ATAD2 protein, particularly its ATPase domain, to enable the development of inhibitors targeting functions beyond the bromodomain.[5]

References

- 1. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]

- 2. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. login.medscape.com [login.medscape.com]

- 4. mdpi.com [mdpi.com]

- 5. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Functional And Structural Characterization Of Atad2 And Atad2b Conserv" by Kiera Lenore Malone [scholarworks.uvm.edu]

- 10. ashpublications.org [ashpublications.org]

- 11. ATAD2 is an epigenetic reader of newly synthesized histone marks during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Atad2 is a generalist facilitator of chromatin dynamics in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATAD2 mediates chromatin-bound histone chaperone turnover [elifesciences.org]

- 14. ATAD2 controls chromatin-bound HIRA turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive pan-cancer multi-omics analysis of ATAD2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scitechnol.com [scitechnol.com]

- 18. tandfonline.com [tandfonline.com]

- 19. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]

- 20. scbt.com [scbt.com]

AZ13824374: A Technical Guide to a Selective ATAD2 Bromodomain Inhibitor and its Impact on Cellular Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ13824374 is a highly potent and selective inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain.[1][2] ATAD2 is recognized as a compelling oncology target due to its overexpression in numerous cancers and its role in driving malignant phenotypes.[3] This document provides an in-depth technical overview of this compound, detailing its mechanism of action, presenting key quantitative data on its biological activity, and outlining the experimental protocols for its characterization. The information herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound as a chemical probe to investigate ATAD2 biology and as a foundational tool for related drug discovery programs.

Introduction to this compound and its Target: ATAD2

ATAD2 is an epigenetic reader protein that plays a crucial role in the regulation of gene transcription and chromatin structure. Its bromodomain specifically recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to target gene promoters. In many cancerous states, the overexpression of ATAD2 is linked to the upregulation of oncogenes, such as c-Myc, leading to uncontrolled cellular proliferation and tumor progression.[3][4]

This compound was identified through a high-throughput screening campaign and subsequent structure-based drug design as a potent and selective small molecule inhibitor of the ATAD2 bromodomain.[2] By competitively binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, this compound effectively disrupts the interaction between ATAD2 and acetylated histones, leading to the downregulation of ATAD2-dependent gene expression and a subsequent reduction in cellular proliferation.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the ATAD2 bromodomain. This targeted disruption of a key epigenetic regulatory interaction leads to a cascade of downstream effects that ultimately impinge on the proliferative capacity of cancer cells.

Caption: Signaling pathway illustrating the inhibitory action of this compound on ATAD2.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and cellular activity.

Table 1: In Vitro Inhibitory Potency

| Assay | Target | pIC50 |

| Biochemical Assay | ATAD2 Bromodomain | 6.9 |

This data is for the HCT116 cell line.[1]

Table 2: Antiproliferative Activity in Breast Cancer Cell Lines

| Cell Line | Description | Antiproliferative Activity |

| EVSA-T | Breast Carcinoma | Concentration-dependent |

| SK-BR-3 | Breast Adenocarcinoma | Concentration-dependent |

| T-47D | Breast Ductile Carcinoma | Concentration-dependent |

| MDA-MB-468 | Breast Adenocarcinoma | Concentration-dependent |

This compound demonstrates antiproliferative activity in these cell lines in a concentration-dependent manner (0.01-10 µM; 14-21 days).[1]

Experimental Protocols

Detailed methodologies for the assessment of this compound are provided below. These protocols are based on standard techniques employed in the characterization of bromodomain inhibitors.

ATAD2 Bromodomain Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of a compound to disrupt the interaction between the ATAD2 bromodomain and an acetylated histone peptide.

Materials:

-

GST-tagged human ATAD2 bromodomain

-

Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound in DMSO

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add assay buffer, GST-ATAD2, and biotin-H4K12ac peptide.

-

Add the serially diluted this compound or DMSO control to the wells.

-

Incubate for 15 minutes at room temperature.

-

Add a mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the acceptor to donor fluorescence and plot against the concentration of this compound to determine the IC50.

Cellular Proliferation Assay

This assay measures the impact of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., EVSA-T, SK-BR-3)

-

Complete cell culture medium

-

This compound in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or a DMSO control.

-

Incubate for the desired time period (e.g., 14-21 days for long-term proliferation).[1]

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Shake the plate for 2 minutes to lyse the cells.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescent signal against the concentration of this compound to determine the IC50.

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a critical tool for the study of ATAD2-mediated cellular processes and holds promise as a starting point for the development of novel anticancer therapeutics. Its well-defined mechanism of action, coupled with its potent and selective inhibitory profile, makes it an invaluable asset for academic and industrial researchers alike. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cancer biology and in the pursuit of innovative therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Downstream Targets of AZ13824374

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ13824374 is a potent and selective small-molecule inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2). ATAD2 is an epigenetic reader protein that, through its bromodomain, recognizes acetylated lysine residues on histones, playing a critical role in chromatin dynamics and gene transcription.[1] Overexpression of ATAD2 is implicated in the progression of numerous cancers, including breast, lung, and liver cancer, making it a compelling therapeutic target.[2][3] this compound exerts its effect by binding to the acetyl-lysine binding site of the ATAD2 bromodomain, thereby disrupting its interaction with chromatin and modulating the transcription of downstream target genes.[4] This guide provides a comprehensive overview of the known downstream targets of this compound, detailing its mechanism of action, impact on signaling pathways, and relevant experimental data and protocols.

Mechanism of Action

This compound is a highly potent and selective inhibitor of the ATAD2 bromodomain.[5] By occupying the acetyl-lysine binding pocket, it prevents the recruitment of ATAD2 to chromatin at sites of active gene expression. This leads to a downregulation of oncogenic gene expression, resulting in a halt in cancer cell proliferation and, in some cases, the induction of apoptosis (programmed cell death).[2]

Quantitative Data

The inhibitory activity of this compound and other ATAD2 inhibitors has been quantified in various assays and cancer cell lines. The following tables summarize the available data.

Table 1: In Vitro and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Value | Reference |

| Biochemical Assay | ATAD2 | IC50: 6.3 nM | [6] |

| NanoBRET™ Assay | ATAD2 | IC50: 80 nM | [6] |

| Cellular Assay | HCT116 | pIC50: 6.9 | [4] |

Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 | Reference |

| SK-BR-3 | ~100 nM | [6] |

| EVSA-T | ~1 µM | [6] |

| T-47D | Concentration-dependent activity (0.01-10 µM) | [4] |

| MDA-MB-468 | Concentration-dependent activity (0.01-10 µM) | [4] |

Table 3: Potency of Other Selective ATAD2 Inhibitors

| Inhibitor | Assay Type | Target/Cell Line | Value | Reference |

| BAY-850 | TR-FRET | ATAD2 | IC50: 166 nM (mono-acetylated H4 peptide) | [7] |

| BAY-850 | TR-FRET | ATAD2 | IC50: 22 nM (tetra-acetylated H4 peptide) | [7] |

| AM879 | Biochemical Assay | ATAD2 | IC50: 3565 nM | [8] |

| AM879 | Cellular Proliferation | MDA-MB-231 | IC50: 2.43 µM | [8] |

Downstream Signaling Pathways

ATAD2 is a transcriptional co-regulator involved in several oncogenic signaling pathways. Inhibition of ATAD2 by this compound is expected to modulate these pathways, leading to its anti-cancer effects.

Rb/E2F-c-Myc Pathway

ATAD2 is a direct target of the E2F transcription factor and acts as a co-activator for both E2F and c-Myc, which are critical regulators of cell cycle progression and proliferation.[3] Inhibition of ATAD2 has been shown to downregulate the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin E, CDK1, and CDK2, leading to G1/S phase cell cycle arrest.[3][6] Treatment of EVSA-T breast cancer cells with this compound has been shown to modulate the mRNA levels of CDK1, CDK2, and CCNE1.[6]

Caption: Inhibition of ATAD2 by this compound in the Rb/E2F-c-Myc pathway.

PI3K/AKT/mTOR Pathway

ATAD2 has been linked to the pro-survival PI3K/AKT/mTOR signaling cascade. Inhibition of the ATAD2 bromodomain with the inhibitor AM879 has been shown to induce autophagy through this pathway in breast cancer cells.[8]

Caption: ATAD2 inhibition by this compound affects the PI3K/AKT/mTOR pathway.

Hedgehog Signaling Pathway

ATAD2 can activate the Hedgehog signaling pathway, promoting cancer cell viability, invasion, and migration. This has been observed in retinoblastoma and esophageal squamous cell carcinoma.

Caption: Modulation of the Hedgehog signaling pathway by ATAD2 inhibition.

Centromere Regulation

Transcriptome-wide mRNA expression profiling of ovarian cancer cells treated with the ATAD2 inhibitor BAY-850 revealed that ATAD2 inhibition predominantly alters the expression of centromere regulatory genes, with a particular impact on Centromere Protein E (CENPE). This leads to cell-cycle arrest and apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the downstream targets of ATAD2 inhibitors like this compound.

NanoBRET™ Target Engagement Assay

This assay measures the direct binding of an inhibitor to ATAD2 within living cells.

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol:

-

Cell Transfection: Co-transfect HEK293 cells with a vector expressing ATAD2 fused to NanoLuc® luciferase using a suitable transfection reagent.[1]

-

Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™. Plate the cells at a density of 2 x 10⁴ cells per well in a 96-well, white, flat-bottom plate.[1]

-

Tracer and Compound Addition: Prepare serial dilutions of this compound. Add the ATAD2 NanoBRET™ Tracer to each well at the recommended concentration. Immediately add the this compound dilutions.[1]

-

Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.[1]

-

Substrate Addition: Prepare and add the NanoBRET™ Nano-Glo® Substrate to each well.[1]

-

Luminescence Reading: Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer.[1]

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of an inhibitor with its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.

-

Lysis: Lyse the cells to release the intracellular proteins.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble ATAD2 using a detection method such as Western blotting.

-

Analysis: Compare the amount of soluble ATAD2 at different temperatures between the treated and control samples. A shift in the melting curve indicates target engagement.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as ATAD2, and to assess how these interactions are affected by an inhibitor.

Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments, typically by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to ATAD2 to pull down ATAD2-bound DNA fragments.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-